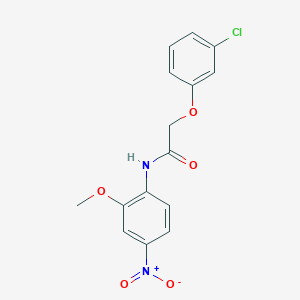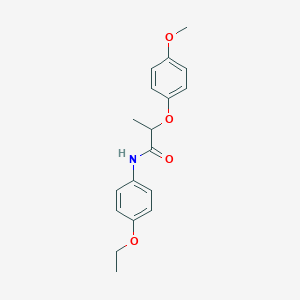
2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide, also known as nitrofen, is a herbicide that has been widely used in agriculture for weed control. It was first introduced in the 1960s and has been used extensively in various countries. Nitrofen is a member of the nitrophenyl ether family of herbicides, which are known for their broad-spectrum activity against a wide range of weeds.
Mecanismo De Acción
Nitrofen works by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids. This leads to a reduction in the production of lipids and other important cellular components, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Nitrofen has been shown to have a number of biochemical and physiological effects on plants. It inhibits the synthesis of fatty acids and proteins, which leads to a reduction in the production of lipids and other important cellular components. This ultimately results in the death of the plant. Nitrofen also affects the photosynthetic process, leading to a reduction in chlorophyll content and a decrease in photosynthetic activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nitrofen has been widely used in laboratory experiments to study the effects of herbicides on plants. It is a relatively inexpensive and easy-to-use herbicide, making it a popular choice for researchers. However, 2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has some limitations, including its toxicity to animals and its potential for environmental contamination.
Direcciones Futuras
There are several potential future directions for research on 2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide. One area of interest is the development of new herbicides based on the structure of this compound. Another area of interest is the study of the environmental impact of this compound and its potential for contamination of soil and water. Finally, there is a need for further research into the mechanisms of action of this compound and its effects on plant growth and development.
Conclusion:
In conclusion, this compound is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. Nitrofen has a number of biochemical and physiological effects on plants, including a reduction in the production of lipids and other important cellular components, and a decrease in photosynthetic activity. Nitrofen has some advantages and limitations for laboratory experiments, and there are several potential future directions for research on this herbicide.
Métodos De Síntesis
The synthesis of 2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide involves the reaction of 3-chlorophenol with 2-methoxy-4-nitroaniline in the presence of acetic anhydride. The resulting product is then acetylated with acetic anhydride to form this compound.
Aplicaciones Científicas De Investigación
Nitrofen has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including both broadleaf and grassy weeds. Nitrofen works by inhibiting the growth of plant cells by disrupting the synthesis of fatty acids and proteins.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-14-8-11(18(20)21)5-6-13(14)17-15(19)9-23-12-4-2-3-10(16)7-12/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKTVLWIJKMFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-methyl-2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4899662.png)
![N-[3-(methylthio)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B4899671.png)

![1-ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B4899689.png)
![1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4899697.png)
![4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-methyl-2-piperazinone](/img/structure/B4899709.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4899727.png)
![2-(3-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4899733.png)
![N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B4899741.png)

![4-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4899753.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B4899758.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4899774.png)
![3-bromo-5-phenyl-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4899776.png)